molecular formula C7H3BrClNO B1382422 4-Bromo-6-chloro-benzo[d]isoxazole CAS No. 1427369-08-1

4-Bromo-6-chloro-benzo[d]isoxazole

Cat. No. B1382422
CAS RN: 1427369-08-1
M. Wt: 232.46 g/mol
InChI Key: MSGKEUKUYINEIX-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-benzo[d]isoxazole is a chemical compound with the molecular formula C7H3BrClNO . It has a molecular weight of 232.46 . The compound is light yellow solid in physical form .


Molecular Structure Analysis

The InChI code for 4-Bromo-6-chloro-benzo[d]isoxazole is 1S/C7H3BrClNO/c8-6-1-4 (9)2-7-5 (6)3-10-11-7/h1-3H .


Physical And Chemical Properties Analysis

4-Bromo-6-chloro-benzo[d]isoxazole is a light yellow solid . It has a molecular weight of 232.46 .

Scientific Research Applications

Drug Discovery

In the field of drug discovery, isoxazole, the core structure of “4-Bromo-6-chloro-benzo[d]isoxazole”, is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in developing new eco-friendly synthetic strategies .

Synthetic Routes

Isoxazole synthesis often employs Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the disadvantages associated with metal-catalyzed reactions, it’s imperative to develop alternate metal-free synthetic routes . “4-Bromo-6-chloro-benzo[d]isoxazole” could be a potential candidate for such research .

Biological Interests

The synthesis of isoxazoles with significant biological interests has been a focus in recent years . “4-Bromo-6-chloro-benzo[d]isoxazole” could be used in these studies due to its unique structure .

Material Science

The unique properties of “4-Bromo-6-chloro-benzo[d]isoxazole” could be explored in the field of material science . Its molecular interactions could be studied for developing innovative applications .

Chromatography

The compound could be used in chromatography research . Its unique structure and properties could be beneficial in studying and developing new chromatographic techniques .

Future Directions

Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . Given their significant biological activities, there is a continuous interest in the development of new synthetic strategies for isoxazole derivatives . This suggests that 4-Bromo-6-chloro-benzo[d]isoxazole and similar compounds may continue to be an area of interest in drug discovery research.

properties

IUPAC Name

4-bromo-6-chloro-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGKEUKUYINEIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1ON=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-chloro-benzo[d]isoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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